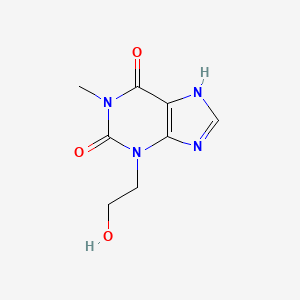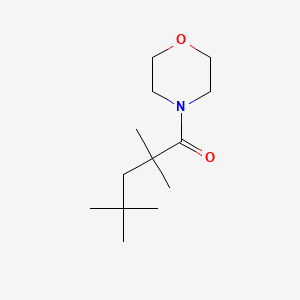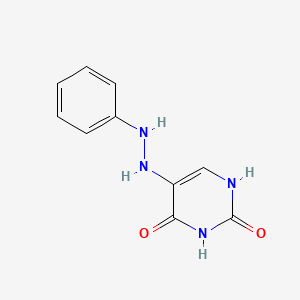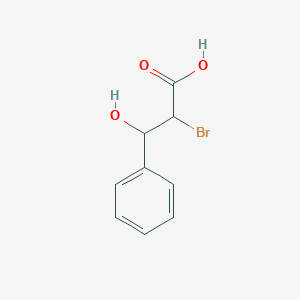
1-Decyl-1-ethylpiperidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyl-1-ethylpiperidinium bromide is a quaternary ammonium compound with the molecular formula C17H36BrN. It is part of the piperidinium family, which is known for its applications in various fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Decyl-1-ethylpiperidinium bromide can be synthesized through a two-step process. The first step involves the alkylation of piperidine with decyl bromide to form 1-decylpiperidine. The second step involves the quaternization of 1-decylpiperidine with ethyl bromide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity. The process may also involve purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-Decyl-1-ethylpiperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
1-Decyl-1-ethylpiperidinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic reactions.
Biology: It has applications in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the formulation of surfactants and detergents
Wirkmechanismus
The mechanism of action of 1-Decyl-1-ethylpiperidinium bromide involves its interaction with cell membranes and proteins. It can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is particularly useful in its application as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Decyl-1-methylpiperidinium bromide
- 1-Dodecyl-1-methylpiperidinium chloride
- 1-Butyl-1-ethylpiperidinium bromide
Uniqueness
1-Decyl-1-ethylpiperidinium bromide is unique due to its specific alkyl chain length and ethyl group, which confer distinct physicochemical properties such as solubility, melting point, and interaction with biological membranes. These properties make it particularly suitable for applications requiring specific hydrophobic and hydrophilic balance .
Eigenschaften
CAS-Nummer |
23489-03-4 |
|---|---|
Molekularformel |
C17H36BrN |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
1-decyl-1-ethylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C17H36N.BrH/c1-3-5-6-7-8-9-10-12-15-18(4-2)16-13-11-14-17-18;/h3-17H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MXGPTQTWCKSVPH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+]1(CCCCC1)CC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)







![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)

